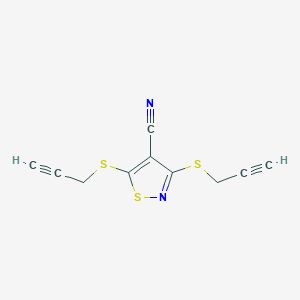![molecular formula C28H28FN3O5S B11678953 (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678953.png)
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2Z)-3-[2-(3,4-dimetoxi fenil)etil]-2-[(4-fluorofenil)imino]-N-(4-metoxifenil)-4-oxo-1,3-tiazinano-6-carboxamida es una molécula orgánica compleja con posibles aplicaciones en varios campos científicos. Este compuesto presenta un anillo de tiazinano, que es un anillo de seis miembros que contiene átomos de azufre y nitrógeno. La presencia de múltiples grupos funcionales, incluidos metoxi, fluorofenil y carboxamida, contribuye a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z)-3-[2-(3,4-dimetoxi fenil)etil]-2-[(4-fluorofenil)imino]-N-(4-metoxifenil)-4-oxo-1,3-tiazinano-6-carboxamida generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con los benzaldehídos y aminas sustituidos apropiados para formar la base de Schiff intermedia. Este intermedio luego puede sufrir ciclización con una tioamida para formar el anillo de tiazinano.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para la escalabilidad y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mejores rendimientos. Además, el uso de principios de química verde, como el reciclaje de solventes y la minimización de residuos, serían consideraciones importantes en un entorno industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto (2Z)-3-[2-(3,4-dimetoxi fenil)etil]-2-[(4-fluorofenil)imino]-N-(4-metoxifenil)-4-oxo-1,3-tiazinano-6-carboxamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi pueden oxidarse para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo imino se puede reducir para formar una amina.
Sustitución: El grupo fluorofenil puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de aminas.
Sustitución: Formación de compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto puede servir como una sonda para estudiar las interacciones enzimáticas y la unión proteína-ligando. Sus múltiples grupos funcionales pueden interactuar con varios objetivos biológicos, lo que lo convierte en una herramienta valiosa para estudios bioquímicos.
Medicina
En medicina, este compuesto tiene potencial como compuesto principal para el desarrollo de fármacos. Sus características estructurales sugieren que podría interactuar con receptores o enzimas específicos, lo que lleva al desarrollo de nuevos agentes terapéuticos.
Industria
En aplicaciones industriales, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica o una mayor resistencia mecánica.
Mecanismo De Acción
El mecanismo de acción de (2Z)-3-[2-(3,4-dimetoxi fenil)etil]-2-[(4-fluorofenil)imino]-N-(4-metoxifenil)-4-oxo-1,3-tiazinano-6-carboxamida implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos funcionales del compuesto pueden formar enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas de van der Waals con estos objetivos, lo que lleva a la modulación de su actividad. Las vías exactas involucradas dependerían del contexto biológico específico y la naturaleza del objetivo.
Comparación Con Compuestos Similares
Compuestos similares
- (2Z)-3-[2-(3,4-dimetoxi fenil)etil]-2-[(4-clorofenil)imino]-N-(4-metoxifenil)-4-oxo-1,3-tiazinano-6-carboxamida
- (2Z)-3-[2-(3,4-dimetoxi fenil)etil]-2-[(4-bromofenil)imino]-N-(4-metoxifenil)-4-oxo-1,3-tiazinano-6-carboxamida
Singularidad
La singularidad de (2Z)-3-[2-(3,4-dimetoxi fenil)etil]-2-[(4-fluorofenil)imino]-N-(4-metoxifenil)-4-oxo-1,3-tiazinano-6-carboxamida radica en su combinación específica de grupos funcionales y la presencia del grupo fluorofenil. Este átomo de flúor puede influir significativamente en la reactividad del compuesto y las interacciones con los objetivos biológicos, lo que lo hace distinto de sus análogos clorados o bromados.
Propiedades
Fórmula molecular |
C28H28FN3O5S |
|---|---|
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C28H28FN3O5S/c1-35-22-11-9-20(10-12-22)30-27(34)25-17-26(33)32(28(38-25)31-21-7-5-19(29)6-8-21)15-14-18-4-13-23(36-2)24(16-18)37-3/h4-13,16,25H,14-15,17H2,1-3H3,(H,30,34) |
Clave InChI |
CWUVJQKOMLPILV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CCC4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11678870.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11678877.png)
![2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11678885.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678889.png)
![(5E)-3-(3-nitrophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678899.png)
![(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678908.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678912.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11678917.png)
![N'-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11678924.png)
![ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678930.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11678938.png)
![(4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11678942.png)
